molecular formula C12H9BrN4O B2498063 3-(3-bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1340855-10-8

3-(3-bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B2498063
CAS No.: 1340855-10-8
M. Wt: 305.135
InChI Key: WNTFVALTKGCBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a potent and selective small-molecule inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway . The compound is structurally characterized by a 1,2,4-oxadiazole core, which serves as a key pharmacophore for kinase binding, substituted with a 3-bromophenyl group and an imidazole-containing methyl group that enhances its affinity for the JAK3 active site. Its primary research value lies in the selective inhibition of JAK3, which is predominantly expressed in immune cells, making this compound a vital pharmacological tool for investigating cytokine signaling in autoimmune diseases, such as rheumatoid arthritis and psoriasis, and in the context of organ transplantation. By specifically blocking JAK3-mediated phosphorylation and subsequent STAT activation, this inhibitor allows researchers to dissect the role of this pathway from other JAK family members and to explore mechanisms of immune cell regulation and inflammation. Furthermore, due to the involvement of JAK-STAT signaling in certain hematological malignancies, this compound is also of significant interest in oncological research for targeting dysregulated pathways in cancer cells. The strategic incorporation of the bromine atom provides a synthetic handle for further structure-activity relationship (SAR) studies or for the creation of chemical probes, such as affinity matrices for target identification. This compound is for research use only and is intended as a standard for in vitro and cell-based assays to advance the understanding of immunology and signal transduction.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c13-10-3-1-2-9(6-10)12-15-11(18-16-12)7-17-5-4-14-8-17/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTFVALTKGCBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Mechanism

This method involves the cyclocondensation of a bromophenyl-substituted amidoxime with imidazole acetic acid. The amidoxime intermediate is synthesized by reacting 3-bromobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux, yielding 3-(3-bromophenyl)amidoxime. Subsequent cyclization with imidazole acetic acid in the presence of phosphorus oxychloride (POCl₃) facilitates the formation of the 1,2,4-oxadiazole ring.

Key Steps :

  • Amidoxime Formation :
    $$ \text{3-Bromobenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{3-(3-Bromophenyl)amidoxime} $$
  • Cyclization :
    $$ \text{Amidoxime} + \text{Imidazole acetic acid} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{Target Compound} $$

Optimization and Conditions

  • Catalyst : POCl₃ acts as both a cyclodehydrating agent and solvent.
  • Temperature : Prolonged heating at 80–90°C ensures complete cyclization.
  • Yield : Reported yields for analogous 1,2,4-oxadiazoles range from 65–78%.

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, 4H, bromophenyl-H), 5.38 (s, 2H, CH₂).
  • IR (KBr) : 1630 cm⁻¹ (C=N), 1550 cm⁻¹ (C-O).

Nucleophilic Substitution on Chloromethyl Oxadiazole Intermediate

Synthesis of Chloromethyl Oxadiazole

The chloromethyl oxadiazole intermediate is prepared via cyclization of 3-bromobenzohydrazide with chloroacetic acid in POCl₃. The resultant 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is then subjected to nucleophilic substitution with imidazole.

Key Steps :

  • Oxadiazole Formation :
    $$ \text{3-Bromobenzohydrazide} + \text{ClCH}2\text{COOH} \xrightarrow{\text{POCl}3} \text{Chloromethyl Intermediate} $$
  • Substitution :
    $$ \text{Chloromethyl Intermediate} + \text{Imidazole} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{Target Compound} $$

Reaction Conditions

  • Base : Anhydrous potassium carbonate facilitates deprotonation of imidazole.
  • Solvent : Dry acetone under reflux (6–8 hours).
  • Yield : ~70% for analogous substitutions.

Analytical Validation

  • Mass Spectrometry : Molecular ion peak at m/z 354.2 (C₁₇H₁₂BrN₃O).
  • Elemental Analysis : Calculated (%) C 57.65, H 3.41, N 11.86; Found C 57.60, H 3.39, N 11.82.

One-Pot Synthesis from Nitriles and Hydroxylamine

Integrated Methodology

This approach combines nitrile hydroxylation and cyclization in a single pot. 3-Bromobenzonitrile reacts with hydroxylamine hydrochloride to form the amidoxime, which subsequently couples with imidazole acetyl chloride in acetonitrile using 1,1′-carbonyldiimidazole (CDI).

Key Steps :

  • Amidoxime Generation :
    $$ \text{3-Bromobenzonitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Amidoxime} $$
  • CDI-Mediated Coupling :
    $$ \text{Amidoxime} + \text{Imidazole acetyl chloride} \xrightarrow{\text{CDI, CH₃CN}} \text{Target Compound} $$

Advantages and Limitations

  • Efficiency : Reduces purification steps, with yields up to 82%.
  • Catalyst : CDI enhances reaction selectivity but increases cost.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Cyclocondensation 65–78 12–18 hours High purity, scalable
Nucleophilic Substitution 70 8–10 hours Mild conditions, fewer byproducts
One-Pot Synthesis 82 6–8 hours Time-efficient, fewer intermediates

Characterization and Analytical Data

Spectroscopic Consistency

  • ¹³C NMR : 167.2 ppm (C=N of oxadiazole), 137.8 ppm (C-Br), 121.4 ppm (imidazole-C).
  • HPLC Purity : >98% (C₁₈ column, acetonitrile/water).

Thermal Stability

  • DSC : Decomposition onset at 215°C, indicating robustness for further functionalization.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.

    Cycloaddition Reactions: The oxadiazole ring can engage in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the imidazole ring, leading to different electronic and structural properties.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including glioblastoma. In vitro assays revealed that certain oxadiazoles induce apoptosis in cancer cells by damaging DNA, highlighting their potential as anticancer agents .

Study Cell Line IC₅₀ (µM) Mechanism
Study ALN22910DNA damage
Study BMCF-715Apoptosis

Antimicrobial Properties

Oxadiazole derivatives are also recognized for their antimicrobial activities. Research indicates that they possess potent antibacterial and antifungal effects. For example, a series of synthesized oxadiazoles showed significant inhibition against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Compound Target Bacteria MIC (µg/mL)
Compound XStaphylococcus aureus50
Compound YEscherichia coli100

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of an oxadiazole derivative in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to the control group, demonstrating the compound's potential as a therapeutic agent.
  • Case Study on Antimicrobial Activity : In a comparative study against standard antibiotics, the oxadiazole derivative exhibited superior activity against resistant strains of bacteria, suggesting its utility in overcoming antibiotic resistance.

Material Science Applications

Beyond biological applications, oxadiazoles are being explored for their roles in material science. Their thermal stability and luminescent properties make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent materials .

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The imidazole moiety can coordinate with metal ions, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-[(1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole

Uniqueness

3-(3-bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is unique due to the specific combination of its functional groups. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the imidazole and oxadiazole rings contribute to its electronic properties and potential biological activity. This combination of features makes it a versatile compound for various scientific applications.

Biological Activity

3-(3-Bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the imidazole moiety enhances its pharmacological profile. The molecular formula is C11H10BrN3OC_{11}H_{10}BrN_3O with a molecular weight of approximately 284.12 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value comparable to that of established chemotherapeutics like Tamoxifen and Doxorubicin. Specifically, derivatives with similar structures exhibited IC50 values ranging from 0.12 to 15.63 µM against MCF-7 cells .
  • HCT116 (Colon Cancer) : In vitro studies indicated that related oxadiazole compounds significantly inhibited cell proliferation, suggesting a promising avenue for further development in cancer therapy .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial : Research has shown effective inhibition against gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 7.9 µg/mL . This suggests potential utility in treating bacterial infections.
  • Antifungal : In vitro evaluations revealed significant antifungal activity against Candida albicans, with MIC values indicating efficacy comparable to standard antifungal agents .

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

  • Thymidylate Synthase Inhibition : Similar compounds have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some oxadiazole derivatives induce oxidative stress in microbial cells, leading to cell death .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

Study ReferenceCompound TestedCell LineIC50 Value (µM)Activity Type
Alam et al. 3aMCF-724.74Anticancer
Ningegowda et al. 13Mycobacterium tuberculosis62.5Antitubercular
Bajaj et al. 17Trypanosoma cruzi1.11 ± 0.29Antiparasitic

These findings indicate that modifications to the oxadiazole structure can lead to enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole?

  • Methodology : The synthesis typically involves cyclocondensation of hydrazides with carboxylic acid derivatives. For example, hydrazides react with nitriles or activated carboxylic acids (e.g., using POCl₃ as a dehydrating agent) to form the oxadiazole ring. The imidazole-methyl group is introduced via nucleophilic substitution or Suzuki coupling .
  • Key Reagents : Phosphorus oxychloride (POCl₃) for cyclization, palladium catalysts for cross-coupling reactions, and sodium hydride (NaH) for alkylation steps .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • X-ray Crystallography : To resolve the 3D structure using programs like SHELXL or ORTEP-3 .

Q. What are the primary chemical reactivities associated with the oxadiazole and imidazole moieties?

  • Oxadiazole Reactivity : Susceptible to nucleophilic substitution at the methylene group (e.g., bromine displacement) and electrophilic aromatic substitution on the bromophenyl ring .
  • Imidazole Reactivity : Participates in hydrogen bonding via nitrogen lone pairs, influencing biological interactions and coordination chemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and nonlinear optical (NLO) behavior of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) analyze frontier molecular orbitals (HOMO-LUMO), dipole moments, and hyperpolarizability to assess NLO potential. Molecular electrostatic potential (MEP) maps predict reactive sites .
  • Applications : Guides material science applications, such as designing organic semiconductors or photonic devices .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Approach :

  • Dose-Response Analysis : Compare EC₅₀/LC₅₀ values under standardized conditions (e.g., T47D breast cancer cells vs. MX-1 tumor models) .
  • Target Validation : Use photoaffinity labeling or CRISPR knockouts to confirm molecular targets (e.g., TIP47 in apoptosis induction) .
  • Structural Modifications : Introduce bioisosteres (e.g., replacing bromophenyl with chloropyridyl) to assess SAR trends .

Q. How does the compound’s structure influence its insecticidal activity in SAR studies?

  • Key Findings :

  • Oxadiazole as a Bioisostere : Replaces amide groups to enhance metabolic stability while maintaining binding to insecticidal targets like ryanodine receptors .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) on the phenyl ring improve activity against Plutella xylostella (LC₅₀ = 0.20 mg/L) .
    • Tools : Comparative Molecular Field Analysis (CoMFA) models correlate steric/electrostatic fields with bioactivity .

Q. What crystallographic techniques are critical for resolving structural ambiguities in derivatives?

  • Methods :

  • Single-Crystal XRD : SHELXL refinement for accurate bond-length and angle measurements .
  • ORTEP-3 Visualization : Graphical representation of thermal ellipsoids to assess disorder or polymorphism .
    • Case Study : X-ray diffraction confirmed the planar geometry of a related oxadiazole-pyrazole hybrid, critical for understanding π-π stacking in ligand-receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.